2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid
Description
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid is a pyridine derivative characterized by a chloro substituent at position 6, a nitro group at position 3, and an amino-linked acetic acid moiety at position 2 of the pyridine ring. The nitro and chloro groups contribute to its electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O4/c8-5-2-1-4(11(14)15)7(10-5)9-3-6(12)13/h1-2H,3H2,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDSFMWYBXKOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid typically involves the nitration of 2-chloro-3-nitropyridine followed by amination and subsequent reaction with glycine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-3-nitropyridine is then subjected to amination using ammonia or an amine source under basic conditions. Finally, the amino derivative is reacted with glycine to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Nitro Group Reactivity and Metabolic Activation
- Nitro-containing compounds, such as 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), undergo prostaglandin hydroperoxidase-mediated metabolism, leading to covalent binding with nucleic acids.
- In contrast, Wy-14,643, lacking a nitro group, induces hepatocarcinogenesis via peroxisome proliferation and sustained DNA replication rather than direct nucleic acid binding .
Chloro Substituent Effects
- Chlorinated pyridines, such as 2-(6-chloro-2-methylpyridin-3-yl)acetic acid, are associated with moderate toxicity (e.g., H302: harmful if swallowed) . The target compound’s chloro group may confer similar hazards, while the nitro group could exacerbate oxidative stress.
Biological Activity
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid, with the molecular formula C7H6ClN3O4, is a chemical compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6ClN3O4
- Molecular Weight : 231.593 g/mol
- CAS Number : 116640-05-2
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of both nitro and amino groups enhances its binding affinity to specific targets, potentially modulating their activity. This compound may act as a ligand in biochemical pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that compounds with similar structures displayed activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Cytotoxicity and Antitumor Activity
Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines. Cell viability assays revealed a dose-dependent reduction in cell proliferation, highlighting its potential as an antitumor agent.
Case Studies
- Study on Antimicrobial Activity : A derivative of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value of approximately 25 µM for Staphylococcus aureus, demonstrating moderate antibacterial activity.
- Anti-inflammatory Research : In a study assessing the compound's effects on LPS-induced inflammation in macrophages, it was observed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assays : In vitro testing on various cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values ranging from 15 to 30 µM, indicating promising antitumor activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-6-chloro-3-nitropyridine | Lacks aminoacetic acid moiety | Moderate antimicrobial |
| 6-Chloropyridine-2-carbonitrile | Contains cyano group instead of nitro | Limited anti-inflammatory |
| Pyrido[2,3-d]pyrimidine derivatives | Diverse biological activities | Varies by specific derivative |
Q & A
Q. Table 1. Comparative Reaction Conditions for Substitution Step
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | 50 | KCO | 78 | |
| Ethanol | 65 | NaH | 62 | |
| Acetonitrile | 40 | TEA | 45 |
Q. Table 2. Spectral Peaks for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| -NMR | δ 8.4 (pyridinyl-H), δ 4.1 (CH-COOH) | |
| ESI-MS | m/z 260.03 ([M+H]) | |
| FT-IR | 1520 cm (NO stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
